2-Bromo-5-methylnicotinaldehyde
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Overview
Description
2-Bromo-5-methylnicotinaldehyde is an organic compound with the molecular formula C7H6BrNO. It is a derivative of nicotinaldehyde, where the bromine atom is substituted at the second position and a methyl group at the fifth position of the pyridine ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-5-methylnicotinaldehyde can be synthesized through several methods. One common method involves the bromination of 5-methylnicotinaldehyde using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction typically occurs at room temperature and yields the desired product after purification .
Another method involves the oxidation of 2-bromo-5-methylpyridine-3-methanol using Dess-Martin periodinane in methylene chloride. This reaction is carried out at room temperature and produces this compound as the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process by controlling reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-methylnicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Boronic acids, palladium catalysts, and bases like potassium carbonate.
Major Products Formed
Oxidation: 2-Bromo-5-methylnicotinic acid.
Reduction: 2-Bromo-5-methyl-3-pyridinemethanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Bromo-5-methylnicotinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme inhibition and as a building block for the synthesis of biologically active compounds.
Medicine: Research into its potential therapeutic effects, including its role in the synthesis of drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Bromo-5-methylnicotinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can affect various biological pathways, making it a useful tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-methylpyridine-3-carbaldehyde
- 2-Bromo-5-methyl-3-pyridinecarboxaldehyde
- 2-Bromo-5-methylisonicotinaldehyde
Uniqueness
2-Bromo-5-methylnicotinaldehyde is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity. Its bromine and aldehyde functional groups make it a versatile intermediate in organic synthesis, allowing for the formation of a wide range of derivatives .
Properties
IUPAC Name |
2-bromo-5-methylpyridine-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO/c1-5-2-6(4-10)7(8)9-3-5/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLLFQJCGEWXUKX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)Br)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30743832 |
Source
|
Record name | 2-Bromo-5-methylpyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30743832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227577-73-2 |
Source
|
Record name | 2-Bromo-5-methylpyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30743832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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